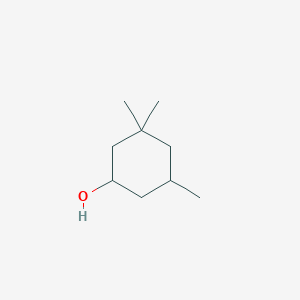

3,3,5-Trimethylcyclohexanol

Beschreibung

Dihydroisophorol, also known as homomenthol or cyclonol, belongs to the class of organic compounds known as cyclohexanols. Cyclohexanols are compounds containing an alcohol group attached to a cyclohexane ring. Dihydroisophorol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Dihydroisophorol can be converted into cyclandelate. Dihydroisophorol has a cool, mentholic, and mint taste.

Eigenschaften

IUPAC Name |

3,3,5-trimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRVXFOKWJKTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041815 | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Colorless liquid; [Hawley] May be supercooled liquid; [MSDSonline], Solid, Colourless crystals; menthol-like camphorous odour | |

| Record name | Cyclohexanol, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dihydroisophorol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,3,5-Trimethyl cyclohexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1031/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

198 °C, 80.00 °C. @ 20.00 mm Hg | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroisophorol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

73.9 °C, 165 °F OC | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN WATER, Insoluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3,3,5-Trimethyl cyclohexanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1031/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.878 @ 40 °C/20 °C | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.9 (AIR= 1) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.1 [mmHg], 0.1 MM HG @ 20 °C | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQ | |

CAS No. |

116-02-9, 767-54-4, 933-48-2 | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclonol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3,5,5-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3,5,5-trimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-trimethylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08CL3G94GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroisophorol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

37.0 °C, 30.00 to 34.00 °C. @ 760.00 mm Hg | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2039 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dihydroisophorol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Monograph: 3,3,5-Trimethylcyclohexanol

Physicochemical Profiling, Synthesis, and Industrial Utility

Executive Technical Summary

3,3,5-Trimethylcyclohexanol (TMCH, CAS 116-02-9) represents a critical secondary alcohol intermediate in the synthesis of vasoactive pharmaceuticals and UV-filtering compounds. Commercially available as a mixture of cis and trans stereoisomers, its unique steric bulk—imparted by the gem-dimethyl group at C3 and the methyl group at C5—governs its reactivity and olfactory profile.[1] This guide provides a rigorous technical analysis of TMCH, focusing on its stereoselective synthesis via isophorone hydrogenation, its role as a precursor for Cyclandelate and Homosalate, and the safety protocols required for its handling in industrial settings.

Molecular Architecture & Stereochemistry

The physicochemical behavior of TMCH is defined by its cyclohexane ring conformation.[2] The molecule exists as two geometric isomers, cis and trans, determined by the relative orientation of the hydroxyl group at C1 and the methyl group at C5.

-

Stereoisomerism:

-

Cis-3,3,5-Trimethylcyclohexanol: The hydroxyl group and the C5-methyl group are on the same side of the ring plane. This is often the major isomer in catalytic hydrogenation products.[2]

-

Trans-3,3,5-Trimethylcyclohexanol: The hydroxyl group and the C5-methyl group are on opposite sides.

-

-

Conformational Analysis: The bulky 3,3-dimethyl substitution locks the ring into a preferred chair conformation to minimize 1,3-diaxial interactions. The steric hindrance around the hydroxyl group reduces its esterification rate compared to unhindered secondary alcohols, a critical factor in process optimization for derivatives like Cyclandelate.

Diagram 1: Stereochemical & Synthetic Pathway

The following diagram illustrates the hydrogenation pathway from Isophorone to the isomeric TMCH products.

Figure 1: Stepwise hydrogenation of Isophorone yields Dihydroisophorone, followed by reduction to cis/trans-TMCH.[3][4][5][6]

Physicochemical Properties

The commercial grade of TMCH is typically a mixture of isomers, resulting in a melting point range rather than a sharp peak.[2]

| Property | Value / Description |

| CAS Number | 116-02-9 (Mixture); 933-48-2 (cis); 767-54-4 (trans) |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| Appearance | White crystals or colorless liquid (supercooled) |

| Odor Profile | Menthol-like, cooling, minty, camphoraceous |

| Melting Point | ~37°C (Mixture); Pure isomers vary (e.g., cis ~37-38°C) |

| Boiling Point | 198°C @ 760 mmHg |

| Density | 0.878 g/mL @ 20°C |

| Vapor Pressure | ~0.17 mmHg @ 25°C |

| Solubility | Soluble in ethanol, oils; Insoluble in water (~0.8 g/L) |

| Flash Point | ~88°C (Open Cup) |

Manufacturing & Synthesis Protocols

The industrial synthesis of TMCH is a self-validating two-step hydrogenation process starting from Isophorone.[2]

Protocol: Catalytic Hydrogenation of Isophorone

Objective: Selective reduction of the olefin (C=C) and ketone (C=O) functionalities.[2]

-

Feedstock Preparation: Isophorone (purity >98%) is charged into a high-pressure reactor.[2]

-

Catalyst Selection:

-

Reaction Conditions:

-

Purification: The crude product is filtered to remove the catalyst and distilled under vacuum to separate the alcohol from unreacted ketone and by-products.[2]

Scientific Insight: The stereoselectivity of the second step is governed by the catalyst surface approach. Hydrogen addition typically occurs from the less sterically hindered face, often favoring the formation of the cis alcohol (axial attack) depending on the specific catalyst and solvent interaction [1].

Pharmaceutical & Industrial Applications

TMCH serves as a versatile scaffold in medicinal chemistry and consumer products.[1][2]

Pharmaceutical Intermediate: Cyclandelate

TMCH is the alcohol precursor for Cyclandelate , a vasodilator used in the treatment of claudication and arteriosclerosis.

-

Mechanism: Direct smooth muscle relaxation.[2]

-

Synthesis: Esterification of Mandelic Acid with TMCH.

UV Filters: Homosalate

TMCH is esterified with Salicylic Acid to produce Homosalate , a widely used organic UV-B filter.[2] The steric bulk of the trimethylcyclohexyl group provides hydrolytic stability to the ester linkage in sunscreen formulations.

Diagram 2: Industrial Application Workflow

Figure 2: Conversion of TMCH into high-value pharmaceutical and cosmetic esters.

Toxicology & Safety Protocols

Handling TMCH requires adherence to strict safety standards due to its irritant properties.[2]

-

GHS Classification:

-

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]

-

Ventilation: Use within a fume hood to avoid inhalation of vapors, which can be irritating to the respiratory tract.[2]

-

Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., permanganates, dichromates) to prevent uncontrolled oxidation to the ketone.[2]

-

Analytical Characterization

To validate the identity and purity of TMCH, the following analytical methods are standard:

-

Gas Chromatography (GC):

-

NMR Spectroscopy:

-

1H NMR: Distinct chemical shifts for the C1-methine proton allow differentiation of isomers.[2] The axial proton (in trans isomer if OH is equatorial) typically appears as a broad multiplet upfield compared to the equatorial proton of the cis isomer [2].

-

References

-

N. Inno Pharmchem. (2025).[2] Isophorone Hydrogenation: The Primary Route to 3,3,5-Trimethylcyclohexanol Production. Retrieved from

-

National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 8298, 3,3,5-Trimethylcyclohexanol. Retrieved from

-

European Chemicals Agency (ECHA). (2023).[2] Registration Dossier - 3,3,5-Trimethylcyclohexanol. Retrieved from [2]

-

The Good Scents Company. (2024).[2] cis-homomenthol, 933-48-2.[2][3] Retrieved from

-

BenchChem. (2025).[2] Application Notes and Protocols: Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone. Retrieved from

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3,3,5-Trimethylcyclohexene | C9H16 | CID 79031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 4. cis-3,3,5-Trimethylcyclohexanol (contains ca. 20% trans- isomer) 80.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. echa.europa.eu [echa.europa.eu]

- 6. cis-homomenthol, 933-48-2 [thegoodscentscompany.com]

3,3,5-Trimethylcyclohexanol CAS number 116-02-9

Technical Monograph: 3,3,5-Trimethylcyclohexanol (CAS 116-02-9) [1][2][3]

Executive Summary

3,3,5-Trimethylcyclohexanol (TMCH) is a cyclic secondary alcohol and a critical intermediate in the pharmaceutical and fragrance industries.[1][3] Commercially identified under CAS 116-02-9, it exists as a mixture of stereoisomers (cis and trans), the ratio of which dictates its thermodynamic stability and reactivity.[1][3] Its primary pharmaceutical utility lies in the synthesis of Cyclandelate , a vasodilator used in the treatment of claudication and vascular dementia.

This guide provides a rigorous analysis of TMCH, moving from stereochemical dynamics to industrial synthesis protocols, downstream pharmaceutical applications, and analytical validation.[1][3]

Chemical Identity & Stereochemical Dynamics

The reactivity and biological profile of TMCH are governed by its conformational analysis.[3] Unlike simple cyclohexanols, the gem-dimethyl group at C3 and the methyl group at C5 create significant steric constraints.[3]

Physical Properties

| Property | Value / Description |

| CAS Number | 116-02-9 (Mixture), 933-48-2 (cis), 767-54-4 (trans) |

| Molecular Formula | C9H18O |

| Molecular Weight | 142.24 g/mol |

| Appearance | Colorless liquid or crystalline solid (isomer dependent) |

| Melting Point | 37°C (pure cis); Commercial mixture often liquid at RT |

| Boiling Point | ~198°C at 760 mmHg |

| Density | 0.878 g/mL at 20°C |

| Solubility | Insoluble in water; Soluble in ethanol, ether, oils |

Conformational Analysis

The molecule exists predominantly in a chair conformation.[3] The bulky methyl group at C5 prefers the equatorial position to minimize 1,3-diaxial interactions.[1]

-

The cis-Isomer (Thermodynamic Product): The hydroxyl group at C1 is equatorial , placing it cis to the equatorial C5-methyl group (1,3-diequatorial relationship).[1] This is the most stable conformer.[3]

-

The trans-Isomer (Kinetic Product): The hydroxyl group at C1 is axial .[3] This creates unfavorable 1,3-diaxial interactions with the axial methyl at C3, making it less stable.[1][3]

Synthesis & Production Workflows

The industrial production of TMCH relies on the catalytic hydrogenation of Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[1][3] This process occurs in two distinct stages, often performed in a single pot under specific catalytic conditions.[1][3]

Reaction Pathway

-

Olefin Saturation: Hydrogenation of the C=C double bond in Isophorone to yield 3,3,5-Trimethylcyclohexanone (Dihydroisophorone) .[1][3]

-

Carbonyl Reduction: Further hydrogenation of the ketone to yield the alcohol (TMCH).[3]

Figure 1: Stepwise hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanol.

Experimental Protocol: High-Pressure Hydrogenation

Objective: Synthesize TMCH with a high cis/trans ratio favoring the thermodynamic product.

Reagents:

-

Substrate: Isophorone (Purity >98%)[3]

-

Catalyst: 5% Ruthenium on Carbon (Ru/C) or Raney Nickel.[3]

-

Solvent: Isopropanol (optional, solvent-free preferred for industrial scale).[1][3]

Methodology:

-

Reactor Loading: Charge a high-pressure autoclave (e.g., Hastelloy or Stainless Steel) with Isophorone and Catalyst (0.5 - 2.0 wt% loading relative to substrate).[1][3]

-

Purge: Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.[3]

-

Reaction Parameters:

-

Pressure: Pressurize to 50 bar (5.0 MPa) with H2.

-

Temperature: Heat to 120°C - 150°C . Note: Higher temperatures favor the thermodynamic (cis) isomer but increase the risk of hydrogenolysis.

-

-

Monitoring: Agitate at 1000 rpm. Monitor H2 uptake. The reaction is complete when pressure drop plateaus (typically 4-6 hours).[3]

-

Work-up: Cool to room temperature. Vent H2. Filter the catalyst (pyrophoric hazard: keep wet).[3]

-

Purification: Distill the filtrate under reduced pressure (approx. 80°C at 20 mmHg) to isolate TMCH.

Expert Insight: Using Ruthenium catalysts often yields a higher proportion of the thermodynamically stable alcohol compared to Platinum or Palladium, which are more effective for the initial olefin saturation but less selective for the alcohol stereochemistry [1].

Pharmaceutical Application: Cyclandelate Synthesis

The primary value driver for TMCH in drug development is its role as the alcohol moiety in Cyclandelate (CAS 456-59-7), a direct-acting smooth muscle relaxant.[1][3]

Synthesis Mechanism

Cyclandelate is an ester formed via the Fischer esterification (or transesterification) of Mandelic Acid with TMCH.[3]

Figure 2: Synthesis of Cyclandelate via esterification.[1][3]

Critical Quality Attribute (CQA): The stereochemistry of the TMCH starting material affects the physical properties of the resulting API. Manufacturers typically specify a minimum purity of the cis-isomer to ensure batch-to-batch consistency of the final drug product [2].

Analytical Methodologies

Distinguishing the cis and trans isomers requires high-resolution chromatography due to their similar boiling points.[3]

Gas Chromatography (GC) Protocol

-

Column: Polar capillary column (e.g., HP-INNOWAX or DB-WAX), 30m x 0.25mm x 0.25µm.[1][3]

-

Injector: Split ratio 50:1, 250°C.[3]

-

Detector: FID at 280°C.

-

Oven Program:

-

Hold at 80°C for 2 min.

-

Ramp 10°C/min to 220°C.

-

Hold for 5 min.

-

-

Elution Order: Typically, on polar columns, the trans-isomer (more polar/axial OH interaction) may elute slightly differently than the cis-isomer.[1][3] Standards must be used for confirmation [3].

NMR Spectroscopy

-

1H NMR (CDCl3): The carbinol proton (H at C1) is diagnostic.[3]

Safety & Handling (SDS Summary)

| Hazard Class | GHS Category | Statement |

| Acute Toxicity | Oral Cat 4 | H302: Harmful if swallowed.[1][3] |

| Skin Corrosion | Cat 2 | H315: Causes skin irritation.[3][5] |

| Eye Damage | Cat 2A | H319: Causes serious eye irritation.[3][5] |

| Environmental | Aquatic Chronic 3 | H412: Harmful to aquatic life with long-lasting effects.[1][3] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][3]

-

Inhalation: Use in a fume hood.[3][6] The vapor has a strong menthol/camphor odor which can be irritating to the respiratory tract.

-

Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., chromates, permanganates) to prevent uncontrolled oxidation back to the ketone [4].[1]

References

-

BenchChem. (2025).[3][6] Selective Hydrogenation of Isophorone to 3,3,5-Trimethylcyclohexanone. Retrieved from [3]

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 2893, Cyclandelate. Retrieved from [3]

-

Chemical Book. (2025).[3] 3,3,5-Trimethylcyclohexanol Properties and Reactions. Retrieved from [3]

-

The Good Scents Company. (2024).[3] 3,3,5-Trimethylcyclohexanol Safety Data. Retrieved from

Sources

- 1. CAS 116-02-9: 3,3,5-Trimethylcyclohexanol | CymitQuimica [cymitquimica.com]

- 2. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 3. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study on the selective hydrogenation of isophorone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: 3,3,5-Trimethylcyclohexanol Structure, Isomers, and Synthesis

This guide details the structural chemistry, synthesis, and analytical characterization of 3,3,5-Trimethylcyclohexanol, a critical intermediate in the synthesis of vasoactive pharmaceuticals like Cyclandelate.

Executive Summary

3,3,5-Trimethylcyclohexanol (TMCH) is a secondary alicyclic alcohol predominantly used as a precursor for the vasodilator Cyclandelate and as a fragrance ingredient ("Homomenthol"). Its synthesis via the hydrogenation of isophorone yields a mixture of stereoisomers (cis and trans), which exhibit distinct physical and spectroscopic properties. For drug development professionals, understanding the stereochemical control and analytical separation of these isomers is critical for ensuring API (Active Pharmaceutical Ingredient) purity and efficacy.

Chemical Structure & Stereochemistry[1][2][3]

Conformational Analysis

The molecule consists of a cyclohexane ring substituted with a gem-dimethyl group at C3 and a single methyl group at C5. The stereochemistry is defined by the relative orientation of the hydroxyl group at C1 and the methyl group at C5.

-

Conformational Locking : The C5-methyl group strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions (A-value ~1.7 kcal/mol).

-

The cis Isomer (Thermodynamic) : The C1-hydroxyl group is cis to the C5-methyl group. In the chair conformation where the C5-methyl is equatorial, the C1-hydroxyl is also equatorial . This is the thermodynamically stable isomer (1,3-diequatorial relationship).

-

The trans Isomer (Kinetic) : The C1-hydroxyl group is trans to the C5-methyl group. With the C5-methyl equatorial, the C1-hydroxyl is forced into the axial position. This isomer suffers from 1,3-diaxial interactions between the axial OH and the axial methyl at C3, making it less stable but chemically distinct.

Physical Properties of Isomers

Data consolidated from industrial certificates of analysis and thermodynamic studies.

| Property | cis-3,3,5-Trimethylcyclohexanol | trans-3,3,5-Trimethylcyclohexanol |

| Configuration | 1-OH (eq), 5-Me (eq) | 1-OH (ax), 5-Me (eq) |

| Melting Point | 37.3 °C | 56.0 – 59.0 °C |

| Boiling Point | 193–196 °C (at 760 mmHg) | ~198 °C (at 760 mmHg) |

| State (RT) | Low-melting solid / Supercooled liquid | Crystalline solid |

| Thermodynamics | More Stable (Equatorial OH) | Less Stable (Axial OH) |

Note on Nomenclature: Commercial "Homomenthol" is often a mixture. The trans isomer (axial OH) has a higher melting point despite being thermodynamically less stable, a phenomenon often attributed to more efficient crystal packing of the axial conformer in this specific lattice.

Synthesis & Manufacturing Pathways

The industrial synthesis involves the catalytic hydrogenation of Isophorone (3,3,5-Trimethylcyclohex-2-en-1-one).[1][2] This is a two-step reduction occurring sequentially in a single reactor.

Reaction Mechanism

-

Olefin Saturation : Rapid hydrogenation of the C=C double bond to form 3,3,5-Trimethylcyclohexanone .

-

Carbonyl Reduction : Slower hydrogenation of the C=O group to the alcohol. This step determines the stereochemical ratio.[3]

Stereochemical Control

-

Kinetic Control : Hydride delivery (or catalyst surface approach) occurs from the less hindered equatorial face, pushing the hydroxyl group into the axial position (trans-isomer).

-

Thermodynamic Control : Under high temperatures or with specific equilibration catalysts (e.g., Raney Nickel at >150°C), the labile axial alcohol equilibrates to the more stable equatorial alcohol (cis-isomer).

Visualization of Pathway

The following diagram illustrates the hydrogenation flow and stereochemical divergence.

Figure 1: Hydrogenation pathway of Isophorone showing kinetic vs. thermodynamic product divergence.

Analytical Characterization

Differentiation of the isomers is best achieved using 1H NMR spectroscopy, exploiting the Karplus relationship and chemical shift anisotropy of cyclohexane rings.

1H NMR Differentiation Protocol

-

Principle : An axial proton (attached to an equatorial carbon) resonates upfield (lower ppm) and exhibits large diaxial coupling constants (

Hz). An equatorial proton (attached to an axial carbon) resonates downfield and shows smaller coupling (

| Isomer | H1 Proton Orientation | Chemical Shift ( | Splitting Pattern |

| cis-Isomer | Axial H (OH is Eq) | ~3.5 - 3.8 ppm | Broad multiplet (tt), Large |

| trans-Isomer | Equatorial H (OH is Ax) | ~4.0 - 4.2 ppm | Narrow multiplet (quintet-like), Small |

Gas Chromatography (GC) Method

Separation of isomers requires a polar stationary phase due to the boiling point proximity.

-

Column : Polyethylene Glycol (PEG) based (e.g., DB-WAX or CP-Wax 52 CB).

-

Carrier Gas : Helium at 1.2 mL/min.

-

Temperature Program :

-

Initial: 80°C (Hold 2 min)

-

Ramp: 5°C/min to 200°C

-

Hold: 5 min.

-

-

Elution Order : On polar columns, the more polar axial alcohol (trans) often interacts differently than the equatorial form. Typically, the trans isomer elutes before the cis isomer on non-polar phases, but order may reverse on highly polar phases. Standards are required for absolute confirmation.

Applications: Synthesis of Cyclandelate

The primary pharmaceutical application of 3,3,5-trimethylcyclohexanol is the esterification with mandelic acid to produce Cyclandelate , a direct-acting smooth muscle relaxant.

Synthesis Protocol

Reagents : 3,3,5-Trimethylcyclohexanol (isomer mixture or pure), Mandelic Acid (or Benzoylformic acid). Mechanism : Acid-catalyzed Fischer esterification or transesterification.

-

Activation : Mandelic acid is often converted to the acid chloride or used with a coupling agent (DCC) in research settings, or reacted directly with the alcohol using an acid catalyst (p-TSA) and azeotropic water removal in industrial settings.

-

Stereochemistry : The chirality of the mandelic acid (R/S) combined with the cis/trans alcohol creates a mixture of diastereomers. Commercial Cyclandelate is typically a mixture of these stereoisomers.

Figure 2: Esterification pathway for Cyclandelate production.

References

-

Isophorone Hydrogenation & Catalysis

-

Study on the selective hydrogenation of isophorone. RSC Advances, 2021.[1]

-

-

Physical Properties & Isomer Data

-

3,3,5-Trimethylcyclohexanol Product Data. TCI Chemicals.

-

PubChem Compound Summary: 3,3,5-Trimethylcyclohexanol. National Library of Medicine.

-

-

Cyclandelate Pharmacology & Structure

-

Cyclandelate Structure and Indication. DrugBank Online.

-

-

NMR Conformational Analysis

-

Prediction of 1H NMR Chemical Shifts and Conformational Analysis. University of Liverpool.

-

Sources

cis-3,3,5-Trimethylcyclohexanol vs trans-3,3,5-Trimethylcyclohexanol properties

Executive Summary: Isomer Differentiation at a Glance

The stereochemistry of 3,3,5-trimethylcyclohexanol (TMCH) is a critical parameter in fragrance formulation and pharmaceutical synthesis. The molecule exists primarily as two diastereomers: the thermodynamically stable cis-isomer (Homomenthol) and the kinetically accessible trans-isomer .

This guide details the physicochemical distinctions, spectroscopic signatures, and reactivity profiles required for the precise identification and utilization of these isomers.

Quick Comparison Table

| Property | cis-3,3,5-Trimethylcyclohexanol | trans-3,3,5-Trimethylcyclohexanol |

| CAS Number | 933-48-2 | 767-54-4 |

| Common Name | Homomenthol | - |

| Conformation (Major) | 1-OH (Equatorial), 5-Me (Equatorial) | 1-OH (Axial), 5-Me (Equatorial) |

| Melting Point | 37.0 – 38.0 °C | 56.0 – 59.0 °C |

| Boiling Point | ~198 °C | ~198 °C |

| Odor Profile | Minty, Cooling, Mentholic | Musty, Spicy, Weak |

| Thermodynamic Stability | More Stable (Diequatorial) | Less Stable (Axial OH interaction) |

| 1H NMR (H-1 Signal) | Upfield (δ ~3.8 ppm), Large Coupling ( | Downfield (δ ~4.1 ppm), Small Coupling ( |

| Oxidation Rate (Jones) | Slower (Sterically unassisted) | Faster (Relief of 1,3-diaxial strain) |

Structural & Conformational Analysis

The 3,3,5-trimethylcyclohexane skeleton is conformationally "locked" by the gem-dimethyl group at C3 and the methyl group at C5. To minimize 1,3-diaxial interactions, the ring adopts a chair conformation where the C5-methyl group is equatorial .

-

cis-Isomer: The hydroxyl group at C1 is cis to the C5-methyl. Since the C5-methyl is equatorial, the C1-hydroxyl must also be equatorial . This results in a stable diequatorial arrangement.

-

trans-Isomer: The hydroxyl group at C1 is trans to the C5-methyl. With the C5-methyl equatorial, the C1-hydroxyl is forced into an axial position. This introduces destabilizing 1,3-diaxial interactions with the axial methyl at C3 and axial hydrogens.

Conformational Energy Diagram

Figure 1: Conformational relationships and synthetic origins of TMCH isomers. The cis-isomer minimizes steric strain.

Spectroscopic Identification (NMR)[3][4][5]

Differentiation of the isomers is most definitively achieved via Proton Nuclear Magnetic Resonance (

1H NMR Analysis Protocol

-

Solvent: CDCl

is standard.[2] -

Target Signal: Observe the methine proton at C1 (attached to the OH).

| Feature | cis-Isomer (Equatorial OH) | trans-Isomer (Axial OH) | Mechanistic Explanation |

| H-1 Orientation | Axial ( | Equatorial ( | Ring is locked by C3/C5 methyls. |

| Coupling Pattern | tt (Triplet of Triplets) | br s (Broad Singlet) or narrow multiplet | Karplus relationship. |

| Coupling Constant ( | Axial-Axial couplings ( | ||

| Chemical Shift ( | Upfield (~3.8 ppm) | Downfield (~4.1 ppm) | Equatorial protons are generally deshielded relative to axial protons in cyclohexanes. |

13C NMR Distinctions

The carbon bearing the axial hydroxyl group (trans-isomer) typically resonates at a higher field (lower ppm,

Chemical Reactivity & Synthesis[4][7]

The reactivity difference between the axial (trans) and equatorial (cis) hydroxyl groups is significant and can be exploited for separation or derivatization.

Oxidation Kinetics (Chromic Acid / Jones Reagent)

-

trans-Isomer (Axial OH): Oxidizes rapidly .

-

Reasoning: The rate-determining step involves the breakdown of the chromate ester. An axial ester suffers from severe 1,3-diaxial steric strain. Elimination of the chromate moiety relieves this strain (steric acceleration), driving the reaction forward.

-

-

cis-Isomer (Equatorial OH): Oxidizes slowly .

-

Reasoning: The equatorial ester is stable. The transition state to the ketone does not offer significant strain relief compared to the ground state.

-

Esterification (Acetylation)

-

cis-Isomer (Equatorial OH): Acetylates faster .

-

Reasoning: The equatorial position is less sterically hindered, allowing easier approach of the acylating agent (e.g., acetic anhydride).

-

-

trans-Isomer (Axial OH): Acetylates slower .

-

Reasoning: The axial position is shielded by the 1,3-diaxial methyl group at C3, retarding the nucleophilic attack.

-

Synthetic Workflow

Figure 2: Synthetic pathways controlling stereoselectivity.

Experimental Protocols

Protocol 1: Separation via Recrystallization

Since the trans-isomer has a significantly higher melting point (57°C) than the cis-isomer (37°C), fractional crystallization from non-polar solvents (e.g., pentane or petroleum ether) at low temperatures can enrich the trans-isomer from mixtures where it is present in significant quantity.

Protocol 2: Kinetic Resolution via Oxidation

To obtain pure cis-isomer from a mixture:

-

Dissolve the mixture in acetone at 0°C.

-

Add a limiting amount of Jones reagent (CrO

/H -

The trans-isomer (axial OH) reacts preferentially to form the ketone.

-

Quench reaction, extract, and separate the unreacted alcohol (enriched cis) from the ketone via chromatography.

References

-

The Good Scents Company. (n.d.). cis-homomenthol. Retrieved from [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Gallagher, D. L., et al. (2015). Tale of two isomers: complexities of human odor perception for cis- and trans-4-methylcyclohexane methanol. Environmental Science & Technology. (Contextual reference for odor threshold differences in cyclohexane isomers). Retrieved from [Link]

Sources

3,3,5-Trimethylcyclohexanol molecular weight and formula

Technical Monograph: 3,3,5-Trimethylcyclohexanol

Executive Summary

3,3,5-Trimethylcyclohexanol (TMCH) is a cyclic terpene alcohol (

This guide moves beyond basic property listing to address the structural dynamics that influence reaction kinetics, the catalytic strategies required for stereoselective synthesis, and the analytical protocols necessary for validation in a drug development context.

Physicochemical Identity

The molecular weight of TMCH is not merely a constant; it is the stoichiometric baseline for the esterification reactions used in drug synthesis.

| Parameter | Value | Technical Context |

| IUPAC Name | 3,3,5-Trimethylcyclohexan-1-ol | - |

| Common Names | Homomenthol, Dihydroisophorol | Used in fragrance/flavor industry |

| CAS Number | 116-02-9 (Mixture)933-48-2 (cis)767-54-4 (trans) | Critical for regulatory filing (REACH/TSCA) |

| Molecular Formula | - | |

| Molecular Weight | 142.24 g/mol | Basis for yield calculations |

| Boiling Point | 198 °C (at 760 mmHg) | High BP requires vacuum distillation for purification |

| Melting Point | ~37 °C (Isomer dependent) | cis-isomer is typically solid at RT; mixture is often a slurry |

| Density | 0.878 g/mL (at 20 °C) | Lower than water; phase separation is straightforward |

| Solubility | Water: <0.1%; Ethanol: Miscible | Lipophilic nature drives its bioavailability in prodrugs |

Stereochemistry & Structural Dynamics

For the research scientist, the "mixture" CAS number is insufficient. The reactivity of the hydroxyl group at position C1 is governed by its axial or equatorial orientation, which is dictated by the fixed methyl groups at C3 and C5.

-

Conformational Locking: The bulky methyl group at C5 prefers the equatorial position to minimize 1,3-diaxial strain.

-

The Isomers:

-

Trans-TMCH: The C1-Hydroxyl and C5-Methyl are on opposite sides. In the chair conformation, if C5-Me is equatorial, the C1-OH is also equatorial (1,3-trans relationship). This is generally the thermodynamically more stable isomer.

-

Cis-TMCH: The C1-Hydroxyl and C5-Methyl are on the same side. If C5-Me is equatorial, the C1-OH is forced into an axial position.

-

Why this matters: Axial hydroxyl groups (cis isomer) are sterically more hindered and oxidize faster to the ketone (due to relief of steric strain in the transition state), whereas equatorial hydroxyls (trans isomer) are more accessible for esterification but thermodynamically more stable.

Synthetic Pathways & Causality

The industrial synthesis of TMCH involves the hydrogenation of Isophorone.[1][3] The choice of catalyst determines the stereochemical outcome.[4]

Mechanism: Sequential Hydrogenation

-

Olefin Saturation: Isophorone is hydrogenated at the C=C bond to form 3,3,5-Trimethylcyclohexanone (Dihydroisophorone).

-

Carbonyl Reduction: The ketone is further reduced to the alcohol (TMCH).

Catalyst Selection Logic:

-

Raney Nickel: Economical but often produces a thermodynamic mix (approx. 50:50 to 60:40 cis/trans).

-

Ruthenium on Carbon (Ru/C): Preferred for high stereoselectivity. Ruthenium facilitates hydride attack from the less hindered face, often favoring the cis isomer (axial alcohol) under kinetic control.

Workflow Diagram (DOT)

Figure 1: Stepwise hydrogenation of Isophorone. Note the divergence at the ketone reduction stage based on catalytic conditions.

Analytical Characterization Protocols

To validate the identity and isomeric ratio of synthesized TMCH, the following self-validating protocols are recommended.

Protocol A: Isomer Differentiation via 1H-NMR

The coupling constant (

-

Principle: By the Karplus equation, vicinal protons with a 180° dihedral angle (axial-axial) exhibit large coupling constants (

Hz). Protons with a 60° angle (axial-equatorial or eq-eq) exhibit smaller coupling ( -

Trans-TMCH (Equatorial OH -> Axial H1):

is axial. It has axial-axial coupling with adjacent axial protons at C2 and C6.-

Signal: Broad multiplet or triplet of triplets.

-

J-value:Large (~11 Hz) .

-

-

Cis-TMCH (Axial OH -> Equatorial H1):

is equatorial. It has only axial-equatorial or eq-eq interactions.-

Signal: Narrow multiplet.

-

J-value:Small (< 5 Hz) .

-

Protocol B: GC-MS Quantification

-

Column: Fused silica capillary column (e.g., DB-5 or HP-5), 30m x 0.25mm.

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program: 60°C (2 min hold)

10°C/min -

Elution Order: The trans isomer (lower boiling point/more volatile due to less effective hydrogen bonding in the gas phase or polarity differences) typically elutes before the cis isomer on non-polar columns, though standards must be injected to confirm retention times for the specific column phase used.

Pharmaceutical Application: Cyclandelate Synthesis

The primary pharmaceutical utility of TMCH is the synthesis of Cyclandelate , a vasodilator used to treat claudication and arteriosclerosis. This is a direct esterification or transesterification reaction.

Reaction Logic

TMCH acts as the nucleophile attacking the carbonyl carbon of a mandelic acid derivative.

-

Reagents: TMCH + Mandelic Acid (or Mandeloyl Chloride).

-

Catalyst: Acid catalyst (

or PTSA) or base (if using acid chloride). -

Critical Quality Attribute: The purity of the TMCH starting material directly impacts the crystallization and purity of the final Cyclandelate ester.

Pathway Diagram (DOT)

Figure 2: Synthesis of Cyclandelate via Fischer Esterification.

Safety & Toxicology (SDS Summary)

While TMCH is a valuable intermediate, it requires specific handling protocols.

-

GHS Classification:

-

Skin Irritation (Category 2)[5]

-

Eye Irritation (Category 2A)

-

Aquatic Toxicity (Chronic Category 3)

-

-

Handling Protocol:

-

PPE: Nitrile gloves are required. The lipophilic nature allows rapid skin permeation.

-

Inhalation: Use local exhaust ventilation. The vapor pressure is low at RT, but heating (e.g., during distillation) generates significant organic vapors.

-

Storage: Store in a cool, dry place. Isomers may separate or crystallize (slurry formation) if temperature fluctuates; warm and mix before sampling to ensure homogeneity.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8298, 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3,3,5-trimethylcyclohexanol.[6][7] Retrieved from [Link](Note: Generic landing page for ECHA search as specific dossier links expire).

-

Arpe, H. J. (2010). Industrial Organic Chemistry. Wiley-VCH.[7] (Detailed coverage of Isophorone chemistry and hydrogenation derivatives).

-

Bell, G. D., et al. (1984). "The effects of 3,3,5-trimethylcyclohexanol on hepatic cholesterol synthesis." British Journal of Pharmacology, 81(1), 183–187. Retrieved from [Link]

Sources

- 1. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]

- 2. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 3. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,3,5-Trimethylcyclohexanol ≥80% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and Chemical Properties of 3,3,5-Trimethylcyclohexanol: A Technical Guide

Executive Summary

3,3,5-Trimethylcyclohexanol (CAS: 116-02-9) is a saturated cyclic alcohol derived from the hydrogenation of isophorone.[1] It serves as a critical intermediate in the synthesis of pharmaceuticals (specifically vasodilators) and as a fragrance ingredient due to its menthol-like olfactory profile. This guide provides a comprehensive technical analysis of its stereochemistry, physicochemical properties, industrial synthesis, and downstream applications, designed for researchers and process chemists.

Molecular Architecture & Stereochemistry

The 3,3,5-trimethylcyclohexanol molecule exists as a mixture of cis and trans isomers.[2][3] The stereochemistry is defined by the relationship between the hydroxyl group at C1 and the methyl group at C5.

-

Conformational Locking: The bulky gem-dimethyl group at C3 and the methyl group at C5 lock the cyclohexane ring into a rigid chair conformation to minimize 1,3-diaxial interactions. The C5-methyl group predominantly occupies the equatorial position.

-

Isomerism:

-

Trans-isomer (Kinetic): The hydroxyl group occupies the axial position.

-

Cis-isomer (Thermodynamic): The hydroxyl group occupies the equatorial position.

-

-

Commercial Composition: Industrial grades are typically a mixture, often solidifying around 30–37°C depending on the isomer ratio. The cis isomer (equatorial OH) is generally more stable and often the major component in thermodynamic equilibrium mixtures.

Physicochemical Profile

The following data represents the standard commercial mixture unless otherwise noted.

| Property | Value | Unit | Condition/Note |

| Molecular Formula | C₉H₁₈O | - | - |

| Molecular Weight | 142.24 | g/mol | - |

| CAS Number | 116-02-9 | - | Mixture (767-54-4 for trans, 933-48-2 for cis) |

| Appearance | Colorless solid/liquid | - | Low melting point solid |

| Melting Point | 35 – 37 | °C | Pure cis isomer is solid at RT |

| Boiling Point | 198 | °C | @ 760 mmHg |

| Density | 0.878 | g/cm³ | @ 20°C |

| Vapor Pressure | ~0.1 | mmHg | @ 20°C |

| Flash Point | 88 | °C | Open Cup |

| Solubility (Water) | < 0.2 | % w/w | Slightly soluble |

| Solubility (Organic) | Miscible | - | Soluble in EtOH, Ether, Oils |

| Odor Profile | Mentholic, Camphoraceous | - | Used as "Homomenthol" |

Synthetic Routes & Process Chemistry

The industrial synthesis of 3,3,5-trimethylcyclohexanol is achieved via the catalytic hydrogenation of isophorone.[4] This process occurs in two distinct stages: the reduction of the alkene to the ketone (dihydroisophorone), followed by the reduction of the carbonyl to the alcohol.

Reaction Mechanism[7]

-

Stage 1: Isophorone is hydrogenated over a Pd or Ni catalyst to form 3,3,5-trimethylcyclohexanone.

-

Stage 2: The ketone is further reduced to the alcohol. The stereoselectivity (cis/trans ratio) is heavily influenced by the catalyst and pH. Ruthenium (Ru) catalysts are often preferred for high conversion to the alcohol.

Experimental Protocol: High-Pressure Hydrogenation

Note: This protocol describes a laboratory-scale optimization run.

-

Reagents: Isophorone (1.0 eq), Ruthenium on Carbon (5% Ru/C, 2 wt% loading).

-

Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

-

Conditions: 140°C, 2.0–4.0 MPa H₂ pressure.

Step-by-Step Methodology:

-

Loading: Charge the autoclave with isophorone and the Ru/C catalyst. No solvent is strictly necessary (neat reaction), though methanol can be used to improve heat transfer.

-

Purging: Seal the reactor and purge three times with Nitrogen (N₂) to remove oxygen, followed by three purges with Hydrogen (H₂).

-

Reaction: Pressurize to 3.0 MPa H₂ and heat to 140°C. Stirring rate must be high (>800 rpm) to eliminate mass transfer limitations.

-

Monitoring: Monitor H₂ uptake. The reaction proceeds through the ketone intermediate. Complete conversion typically requires 2–4 hours.

-

Work-up: Cool to room temperature and vent H₂. Filter the catalyst (can be recycled). The filtrate is distilled (BP 198°C) to yield the product.

Process Flow Diagram

Figure 1: Step-wise hydrogenation pathway from Isophorone to 3,3,5-Trimethylcyclohexanol.

Pharmaceutical Application: Cyclandelate Synthesis[3][10]

The most significant pharmaceutical application of 3,3,5-trimethylcyclohexanol is its esterification with mandelic acid to produce Cyclandelate , a vasodilator used to treat peripheral vascular diseases (e.g., intermittent claudication).

Synthesis Logic

Direct esterification of mandelic acid is slow due to steric hindrance in the 3,3,5-trimethylcyclohexanol ring. The industrial route often employs an acid chloride intermediate or acid-catalyzed azeotropic distillation to drive equilibrium.

Protocol: Acid Chloride Route

-

Activation: Mandelic acid is converted to O-acetylmandeloyl chloride (to protect the alpha-hydroxyl group) or used directly if careful temperature control is maintained.

-

Esterification:

-

Reagents: 3,3,5-Trimethylcyclohexanol (1.0 eq), Mandeloyl Chloride (1.1 eq), Pyridine (1.2 eq), Dichloromethane (DCM).

-

Procedure: Dissolve alcohol in dry DCM with Pyridine. Add Mandeloyl chloride dropwise at 0°C.

-

Causality: The base (Pyridine) neutralizes the HCl byproduct, driving the reaction forward. Low temperature prevents elimination reactions.

-

-

Purification: Wash with dilute HCl (remove pyridine), then NaHCO₃. Recrystallize from hexane/ethanol.

Cyclandelate Pathway Diagram

Figure 2: Synthetic pathway for the production of Cyclandelate via acid chloride intermediate.

Safety & Handling (GHS Standards)

-

Hazard Classification:

-

Skin Irritation: Category 2 (H315).

-

Eye Irritation: Category 2A (H319).

-

Aquatic Toxicity: Chronic Category 3 (H412).

-

-

Handling Protocols:

-

PPE: Nitrile gloves and safety goggles are mandatory.

-

Inhalation: Use in a well-ventilated fume hood. The vapor pressure is low, but heated material emits irritating fumes.

-

Storage: Store in a cool, dry place. The material is hygroscopic and should be kept in tightly sealed containers to prevent moisture absorption which can lower the melting point.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8298, 3,3,5-Trimethylcyclohexanol. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 3,3,5-trimethylcyclohexanol.[1][2][5][6][7] Retrieved from [Link]

-

Nauta, W. T. (1955).[7] Esters of 3,3,5-trimethylcyclohexanol and mandelic acid. U.S. Patent 2,707,193.[7] Retrieved from

-

The Good Scents Company. (n.d.). Homomenthol (3,3,5-Trimethylcyclohexanol) Olfactory Profile. Retrieved from [Link]

- Relph, R. A., et al. (2003). Process for the preparation of 3,3,5-trimethylcyclohexanol. U.S. Patent Application 2003/0109756.

Sources

- 1. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]

- 4. US20030109756A1 - Process for the preparation of 3,3,5-trimethylcyclohexanol - Google Patents [patents.google.com]

- 5. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 456-59-7: Cyclandelate | CymitQuimica [cymitquimica.com]

- 7. Cyclandelate | C17H24O3 | CID 2893 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling and Thermodynamic Analysis of 3,3,5-Trimethylcyclohexanol

Technical Guide | Version 2.1 | Chemical Process Development

Executive Summary

This guide provides a technical analysis of the solubility behavior of 3,3,5-Trimethylcyclohexanol (TMCH) , a critical intermediate in the synthesis of vasodilators (e.g., Cyclandelate) and fragrance compounds.[1] Unlike simple linear alcohols, TMCH exhibits complex solid-liquid equilibrium (SLE) behavior due to its conformational isomerism (cis vs. trans) and steric bulk.[1]

This document is structured to assist process chemists in optimizing solvent selection for reaction monitoring, purification (crystallization), and formulation.[1] It moves beyond basic solubility rules to explore the thermodynamic drivers of dissolution and provides a validated protocol for generating precise solubility curves.[1]

Molecular Architecture & Stereochemical Impact[1]

To predict solubility, one must first understand the solute's structural constraints.[1] TMCH (C9H18O) is a secondary alcohol comprising a lipophilic cyclohexane ring substituted with three methyl groups.[1]

Structural Amphiphilicity[1]

-

Hydrophobic Domain: The 3,3,5-trimethylcyclohexyl ring creates a significant non-polar surface area.[1] This drives high affinity for non-polar and moderately polar solvents (Van der Waals forces).[1]

-

Hydrophilic Domain: The hydroxyl (-OH) group at position 1 provides a site for hydrogen bonding (H-bond donor/acceptor).[1]

The Isomer Factor: Cis vs. Trans

Commercially available TMCH is typically a mixture of isomers.[1][2][3] However, solubility differs between them, a property exploited in industrial purification.[1][4]

-

Trans-isomer: Generally exhibits higher solubility in polar alcoholic solvents due to the equatorial position of the hydroxyl group in the most stable chair conformation, making it more accessible for solvation.[1]

-

Cis-isomer: Often the desired pharmacophore (for Cyclandelate).[1] It typically has a higher melting point and lower solubility in lower alcohols (e.g., Ethanol) compared to the trans isomer, allowing for purification via fractional crystallization.[1]

Table 1: Physicochemical Profile of 3,3,5-Trimethylcyclohexanol

| Property | Value / Characteristic | Relevance to Solubility |

| Molecular Weight | 142.24 g/mol | Moderate molar volume affects diffusion rates.[1] |

| Melting Point | ~37°C (Mixture) | Defines the boundary between Solid-Liquid (SLE) and Liquid-Liquid (LLE) equilibria.[1] Pure cis melts higher (~57°C).[1] |

| Boiling Point | 198°C | High boiling point allows for high-temperature dissolution without solute loss.[1] |

| Water Solubility | 1.8 g/L (20°C) | Sparingly soluble; requires organic co-solvents for aqueous reactions.[1] |

| LogP (Octanol/Water) | ~2.6 - 3.0 (Estimated) | Indicates strong preference for lipophilic phases.[1] |

Thermodynamic Framework of Solubility

The dissolution of TMCH in organic solvents is governed by the balance between the enthalpy of fusion (

Hansen Solubility Parameters (HSP)

For a Senior Scientist, "like dissolves like" is insufficient.[1] We utilize HSP to predict compatibility.[1] TMCH has a dispersion component (

-

Best Solvents: Those matching the solute's vector in Hansen space.[1]

-

Alcohols (Ethanol, Isopropanol): Match

(H-bonding) and -

Esters (Ethyl Acetate):[1] Good H-bond acceptors for the TMCH hydroxyl proton.[1]

-

Hydrocarbons (Toluene, Hexane): Solubilize the hydrophobic ring but may require higher temperatures to overcome the crystal lattice energy of the solid isomer.[1]

-

Dissolution Mechanism Diagram

The following diagram illustrates the energetic barriers TMCH must overcome to dissolve.

Figure 1: Thermodynamic cycle of TMCH dissolution.[1] Solubility is favored when the solvation energy exceeds the lattice energy and cavity formation costs.

Experimental Protocol: Laser-Monitored Solubility Determination

As exact solubility curves for specific proprietary solvent blends are often unavailable in literature, the following self-validating protocol allows for the precise generation of SLE (Solid-Liquid Equilibrium) data.

Methodology: Dynamic Synthetic Method

This method eliminates sampling errors associated with gravimetric analysis of volatile solvents.[1]

Apparatus:

-

Jacketed glass vessel (50 mL) with precise temperature control (±0.05 K).

-

Magnetic stirrer.[1]

-

Laser transmissometer (or turbidity probe).[1]

Protocol Steps:

-

Preparation: Gravimetrically dispense a known mass of TMCH (

) and Solvent ( -

Heating: Heat the mixture slowly (0.5 K/min) until the solid phase completely disappears (transmissivity reaches 100%). Record Temperature (

).[1] -

Cooling (Validation): Cool the solution (0.5 K/min) until the first crystal appears (transmissivity drop). Record Temperature (

).[1] -

Hysteresis Check: The equilibrium temperature (

) is the average of -

Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve.

Workflow Visualization

Figure 2: Dynamic synthetic method workflow for determining solubility curves.

Application: Isomer Separation via Differential Solubility

The primary industrial application of TMCH solubility data is the isolation of the cis-isomer for pharmaceutical synthesis.[1]

The Solubility Gap

While both isomers are soluble in ethanol at high temperatures, their solubility diverges significantly as temperature drops.[1]

-

High T (>50°C): Mixture is fully dissolved in Ethanol.[1]

-

Low T (<10°C): Cis-TMCH crystallizes out preferentially due to its higher lattice energy and lower solubility limit compared to the trans-isomer.[1]

Process Recommendation: To maximize yield and purity of the cis-isomer:

-

Dissolve the isomeric mixture in hot Ethanol (or Methanol) at a ratio of 1:3 (w/v).

-

Cool slowly to 0-5°C.

-

Filter the precipitate (cis-rich).[1]

-

The filtrate will contain the majority of the trans-isomer.[1]

References

-

PubChem. (2025).[1][5] 3,3,5-Trimethylcyclohexanol Compound Summary. National Library of Medicine.[1] Available at: [Link][1][6]

-

Corcoran, P. (1975).[1] Separation and purification of cis and trans isomers. U.S. Patent 3,880,925.[1] Available at:

Sources

- 1. 3,3,5-Trimethylcyclohexene | C9H16 | CID 79031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]

- 3. 3,3,5-TRIMETHYLCYCLOHEXANOL - Prasol Chemicals Limited [prasolchem.com]

- 4. researchgate.net [researchgate.net]

- 5. cis-3,3,5-Trimethylcyclohexanol | C9H18O | CID 101921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]

Technical Monograph: Physicochemical Profiling of 3,3,5-Trimethylcyclohexanol

[1]

Executive Summary

3,3,5-Trimethylcyclohexanol (CAS 116-02-9) is a critical secondary alcohol intermediate used primarily in the synthesis of the vasodilator Cyclandelate and as a fragrance fixative (Homomenthol).[1][2][3][4][5] Its physicochemical behavior is dominated by the stereochemical relationship between the hydroxyl group at C1 and the methyl substituent at C5.[1][6]

This guide provides a definitive analysis of the thermal transitions (melting and boiling points) of its isomeric forms.[1] Unlike generic datasheets, we distinguish between the commercially available mixture and the pure cis and trans stereoisomers, providing actionable protocols for their separation and characterization in a drug development context.

Stereochemical Identity & Conformational Analysis[1]

The molecule exists as two geometric isomers.[1] The rigid cyclohexane ring, locked by the bulky 3,3-dimethyl and 5-methyl groups, dictates distinct thermodynamic properties for each isomer.[1]

-

Isomer A (cis-3,3,5-Trimethylcyclohexanol): The Hydroxyl (OH) group is cis to the 5-Methyl group.[1] In the preferred chair conformation, both the 5-Me and the 1-OH groups occupy equatorial positions.[1] This maximizes hydrogen bonding accessibility, resulting in a higher boiling point.[1]

-

Isomer B (trans-3,3,5-Trimethylcyclohexanol): The OH group is trans to the 5-Methyl group.[1][2] With the 5-Me equatorial, the 1-OH is forced into an axial position.[1] This conformation suffers from 1,3-diaxial interactions (with the C3-axial methyl), making it thermodynamically less stable but possessing higher symmetry that leads to a higher melting point.[1][6]

Diagram 1: Stereochemical Configuration & Stability

Caption: Conformational drivers of physical properties. The equatorial OH of the cis-isomer leads to stronger intermolecular H-bonding (Higher BP), while the trans-isomer's packing efficiency yields a higher MP.[1]

Thermodynamic Data: Melting & Boiling Points

The following data aggregates experimental values for high-purity isolates versus the commercial isomeric mixture.

Table 1: Comparative Thermal Transitions[1][6]

| Property | Commercial Mixture (CAS 116-02-9) | cis-Isomer (CAS 933-48-2) | trans-Isomer (CAS 767-54-4) |

| Melting Point (MP) | 30 – 32 °C (often supercooled liquid) | 37.3 °C | 56 – 59 °C |

| Boiling Point (1 atm) | 193 – 196 °C | 198 °C | ~193 °C (Est.) |

| BP @ 10 mmHg | 80 – 85 °C | 86 °C | 76 °C |

| Physical State (20°C) | Viscous Liquid / Semi-solid | Crystalline Solid | Crystalline Solid |

| Density (20°C) | 0.878 g/mL | 0.890 g/mL | ~0.88 g/mL |

Critical Insight: The trans isomer has a significantly lower boiling point under reduced pressure (76°C vs 86°C at 10 mmHg).[1][6] This 10°C delta is the "sweet spot" for purification via fractional distillation.[1][6]

Vapor Pressure Modeling (Antoine Equation)

For process engineering and distillation simulation, use the following parameters for the mixture (Log10 P = A - B / (T + C)):

Experimental Protocols

Protocol A: Isomer Separation via Vacuum Fractional Distillation

Objective: Enrich the trans-isomer from a commercial mixture. Principle: Exploiting the volatility difference caused by the axial (shielded) vs. equatorial (exposed) hydroxyl group.[1][6]

-

Setup: Equip a 1L round-bottom flask with a Vigreux column (minimum 30cm effective height) or a spinning band distillation column for higher efficiency.

-

Loading: Charge 500g of commercial 3,3,5-trimethylcyclohexanol (melted at 40°C).

-

Vacuum: Reduce system pressure to 10 mmHg (stable).

-

Heating: Slowly ramp oil bath temperature to ~110°C.

-

Fraction Collection:

-

Validation: Analyze fractions via GC-FID (Gas Chromatography). The trans isomer typically elutes earlier on non-polar columns (e.g., DB-5) due to lower boiling point.[1]

Protocol B: Melting Point Determination (DSC)

Objective: Accurate MP determination avoiding supercooling errors common with this waxy solid.

-

Sample Prep: Hermetically seal 2-5 mg of solid in an aluminum pan.

-

Cycle:

-

Cool to -20°C (to ensure complete crystallization).